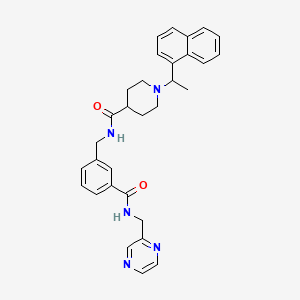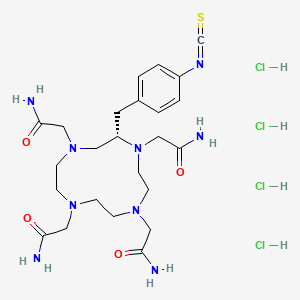
(S)-p-SCN-Bn-TCMC (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-p-SCN-Bn-TCMC (hydrochloride) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific stereochemistry, which plays a crucial role in its interactions and effectiveness in different applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-p-SCN-Bn-TCMC (hydrochloride) typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the core structure followed by the introduction of functional groups. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-p-SCN-Bn-TCMC (hydrochloride) may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also emphasizes stringent quality control to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
(S)-p-SCN-Bn-TCMC (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metal catalysts such as palladium or platinum are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
科学研究应用
(S)-p-SCN-Bn-TCMC (hydrochloride) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-p-SCN-Bn-TCMC (hydrochloride) involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effect. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
相似化合物的比较
Similar Compounds
®-p-SCN-Bn-TCMC (hydrochloride): The enantiomer of (S)-p-SCN-Bn-TCMC (hydrochloride), which may have different biological activities.
p-SCN-Bn-DOTA (hydrochloride): A structurally similar compound with different functional groups.
Uniqueness
(S)-p-SCN-Bn-TCMC (hydrochloride) is unique due to its specific stereochemistry, which can result in distinct interactions and effects compared to its enantiomers or other structurally similar compounds. This uniqueness makes it valuable for specific applications where stereochemistry plays a critical role.
属性
分子式 |
C24H41Cl4N9O4S |
|---|---|
分子量 |
693.5 g/mol |
IUPAC 名称 |
2-[(6S)-4,7,10-tris(2-amino-2-oxoethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetamide;tetrahydrochloride |
InChI |
InChI=1S/C24H37N9O4S.4ClH/c25-21(34)13-30-5-6-31(14-22(26)35)9-10-33(16-24(28)37)20(12-32(8-7-30)15-23(27)36)11-18-1-3-19(4-2-18)29-17-38;;;;/h1-4,20H,5-16H2,(H2,25,34)(H2,26,35)(H2,27,36)(H2,28,37);4*1H/t20-;;;;/m0..../s1 |
InChI 键 |
AWINXKJPBPFQMY-YAVGSXOASA-N |
手性 SMILES |
C1CN(CCN([C@H](CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |
规范 SMILES |
C1CN(CCN(C(CN(CCN1CC(=O)N)CC(=O)N)CC2=CC=C(C=C2)N=C=S)CC(=O)N)CC(=O)N.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


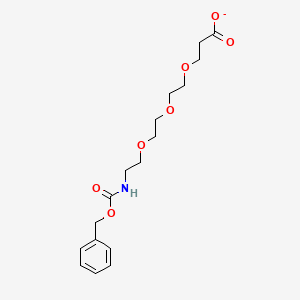
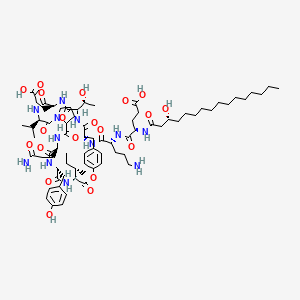
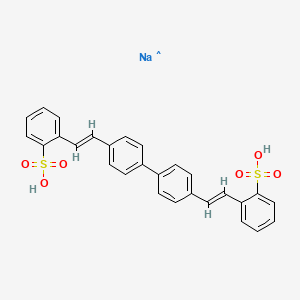
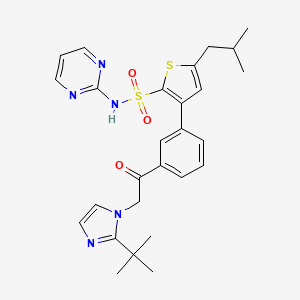

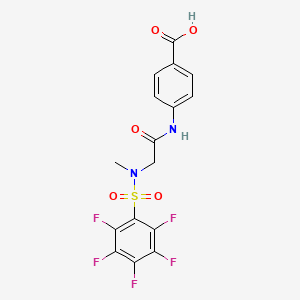

![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)

![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
